H-D-Ala-D-Ala-bNA HCl
Description
Contextualizing H-D-Ala-D-Ala-bNA HCl within Peptide Chemistry and Amino Acid Derivatives
This compound is classified as a dipeptide derivative. In the realm of peptide chemistry, it is a simple molecule, consisting of two D-alanine amino acid residues linked by a peptide bond. The "H" at the beginning of its name indicates a free amino group on the first D-alanine, while the "HCl" signifies that the compound is in the form of a hydrochloride salt, which enhances its stability and solubility in aqueous solutions.
The defining feature of this compound is the attachment of a β-naphthylamide group to the carboxyl terminus of the second D-alanine. This modification transforms the dipeptide into a valuable research tool. Amino acid derivatives, such as this compound, are widely used in biochemistry and medicinal chemistry to probe enzyme mechanisms, screen for inhibitors, and develop new therapeutic agents. medchemexpress.com
Significance of the D-Alanyl-D-Alanine Moiety in Bacterial Cell Wall Biology
The D-alanyl-D-alanine (D-Ala-D-Ala) sequence is of paramount importance in the biology of most bacteria. ontosight.ai This dipeptide is a critical building block of peptidoglycan, the major structural component of the bacterial cell wall.
Central Role in Peptidoglycan Biosynthesis
Peptidoglycan is a massive polymer composed of long glycan chains cross-linked by short peptides. This mesh-like structure provides rigidity to the bacterial cell, protecting it from osmotic lysis and maintaining its shape. sigmaaldrich.comnih.gov The biosynthesis of peptidoglycan is a complex, multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space. oup.com
The process begins in the cytoplasm with the synthesis of a precursor molecule, UDP-N-acetylmuramic acid-pentapeptide. sigmaaldrich.com The final two amino acids of this pentapeptide are invariably D-alanine residues, forming the D-Ala-D-Ala terminus. gosset.airesearchgate.net This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer. The final step in peptidoglycan synthesis is a transpeptidation reaction, catalyzed by enzymes called DD-transpeptidases (also known as penicillin-binding proteins or PBPs). wikipedia.org This reaction involves the formation of a cross-link between the peptide side chains of adjacent glycan strands, a process that cleaves the terminal D-alanine from the D-Ala-D-Ala moiety. wikipedia.org This cross-linking is what gives the peptidoglycan its strength and integrity.
Historical Context of D-Amino Acids in Microbial Physiology
For a long time, D-amino acids were considered to be rare in nature, with L-amino acids being the exclusive building blocks of proteins. frontiersin.org However, the discovery of D-alanine and D-glutamic acid as key components of bacterial peptidoglycan in the mid-20th century challenged this dogma. frontiersin.org It is now understood that D-amino acids play diverse and crucial roles in microbial physiology. nih.gov
Beyond their structural role in peptidoglycan, bacteria synthesize and release a variety of D-amino acids to regulate processes such as biofilm formation and disassembly, spore germination, and even as a defense mechanism against competing microbes. frontiersin.orgjst.go.jpmdpi.com The presence of D-amino acids in the peptidoglycan also provides resistance against the action of most proteases, which are typically specific for L-amino acids. nih.gov
Overview of Research Utility for the Chemical Compound
The unique structure of this compound makes it a valuable tool for studying enzymes that recognize and cleave the D-Ala-D-Ala bond. Primarily, it is used as a substrate for DD-carboxypeptidases and DD-transpeptidases. When these enzymes cleave the bond between the second D-alanine and the β-naphthylamide group, the released β-naphthylamide can be detected colorimetrically after a coupling reaction, providing a quantitative measure of enzyme activity.
This allows researchers to:
Characterize enzyme kinetics: By measuring the rate of product formation at different substrate concentrations, researchers can determine key kinetic parameters such as K_m and V_max.
Screen for enzyme inhibitors: The compound can be used in high-throughput screening assays to identify molecules that inhibit the activity of DD-transpeptidases, which are important targets for antibiotic development.
Purify and identify novel enzymes: The substrate can be used to track the activity of these enzymes during purification processes.
Below is a table summarizing the key properties of this compound and related compounds.
| Property | This compound | D-Alanine | D-Alanyl-D-Alanine |
| IUPAC Name | (2R)-2-[(2R)-2-aminopropanoylamino]-N-(naphthalen-2-yl)propanamide;hydrochloride | (2R)-2-aminopropanoic acid | (2R)-2-[(2R)-2-aminopropanoylamino]propanoic acid |
| Molecular Formula | C₁₆H₁₉N₃O₂·HCl | C₃H₇NO₂ | C₆H₁₂N₂O₃ |
| Molecular Weight | 321.8 g/mol | 89.09 g/mol | 160.17 g/mol |
| Primary Function | Chromogenic substrate for DD-transpeptidases and DD-carboxypeptidases | Component of peptidoglycan and teichoic acids | Key intermediate in peptidoglycan biosynthesis |
| Key Feature | β-naphthylamide group allows for colorimetric detection of enzyme activity | D-enantiomer crucial for bacterial cell wall structure | Terminal dipeptide of peptidoglycan precursors |
Structure
3D Structure of Parent
Properties
CAS No. |
741235-00-7 |
|---|---|
Molecular Formula |
C16H20ClN3O2 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2R)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C16H19N3O2.ClH/c1-10(17)15(20)18-11(2)16(21)19-14-8-7-12-5-3-4-6-13(12)9-14;/h3-11H,17H2,1-2H3,(H,18,20)(H,19,21);1H/t10-,11-;/m1./s1 |
InChI Key |
NWCYPZCVCCJXST-NDXYWBNTSA-N |
SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |
Pictograms |
Acute Toxic |
sequence |
AA |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of H D Ala D Ala Bna Hcl
Strategies for the Chemical Synthesis of D-Alanyl-D-Alanine Derivatives
The core of the target compound is the D-Alanyl-D-Alanine (D-Ala-D-Ala) dipeptide. This structure is a known component of bacterial cell wall peptidoglycan precursors and is a target for glycopeptide antibiotics. chemicalbook.comfrontiersin.org Its synthesis can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and traditional solution-phase coupling. Both methods have been successfully used for preparing peptides terminating in D-Ala-D-Ala. nih.gov
Solid-phase peptide synthesis (SPPS) is a widely used and often preferred technique for creating peptides due to its efficiency and potential for automation. google.comlsu.edu The process involves assembling a peptide chain sequentially while one end is covalently attached to an insoluble solid support or resin. google.comlsu.edu
The general workflow for synthesizing a D-Ala-D-Ala sequence via SPPS involves:
Resin Attachment: The C-terminal amino acid, D-Alanine, is first anchored to a suitable resin. The choice of resin and the linking molecule (linker or handle) is crucial as it dictates the conditions required for the final cleavage of the peptide from the support. lsu.edu
Deprotection: The N-terminal protecting group of the resin-bound D-Alanine is removed to expose a free amine. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a common choice for Nα-amino protection in modern SPPS. lsu.edu
Coupling: The second D-Alanine residue, with its N-terminus protected and its C-terminus activated, is introduced. A large excess of this amino acid can be used to drive the reaction to completion. lsu.edu Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or activators like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). nih.gov
Cleavage: Once the dipeptide is assembled, it is cleaved from the resin. If the final product is to be a C-terminal amide, such as the naphthylamide, a specialized resin like an aminomethylpolystyrene resin or a specific linker like the ferrocenyl amine linker (FAL) can be used, which yields a peptide amide upon acidolysis. lsu.edu Alternatively, the dipeptide can be cleaved as a carboxylic acid and functionalized in a subsequent step. Cleavage from the solid support is often achieved using strong acids like trifluoroacetic acid (TFA). google.com
The key advantage of SPPS is the ease of purification at each step; excess reagents and by-products are simply washed away by filtration, while the growing peptide remains attached to the solid support. lsu.edu
Solution-phase synthesis, while often more labor-intensive due to the need for purification after each step, offers flexibility and is highly scalable. This "conventional" method involves carrying out all reactions in a homogeneous liquid phase. nih.gov The synthesis of a D-Ala-D-Ala derivative in solution typically follows a C-terminus to N-terminus direction. nih.gov
A representative scheme for solution-phase synthesis would be:
Protection: The amino group of one D-Alanine molecule (the C-terminal residue) is protected, often with a group like tert-butoxycarbonyl (Boc), and its carboxyl group is esterified (e.g., as a methyl or ethyl ester) to prevent self-polymerization. The second D-Alanine molecule (the N-terminal residue) has its amino group protected (e.g., with Fmoc or Boc).
Carboxyl Group Activation: The carboxyl group of the N-terminal protected D-Alanine is activated. This is a critical step to facilitate the formation of the amide (peptide) bond. Carbodiimide (B86325) reagents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC are frequently used, often in combination with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize the risk of racemization.
Coupling: The activated N-terminal D-Alanine is reacted with the deprotected N-terminus of the C-terminal D-Alanine ester to form the protected dipeptide.
Deprotection: The protecting groups are sequentially removed to yield the final dipeptide.
This approach was successfully optimized for the synthesis of Phenylalanine Arginine β-Naphthylamide (PAβN), a structurally related compound, demonstrating the efficacy of solution-phase chemistry for such molecules. nih.gov
Functionalization with Naphthylamide Moieties
The introduction of the β-naphthylamide (bNA) moiety is a key derivatization step that transforms the dipeptide into the target compound. This is achieved by forming a stable amide bond between the C-terminal carboxyl group of the D-Ala-D-Ala dipeptide and the amino group of 2-naphthylamine (B18577).
The formation of the amide bond between the dipeptide's carboxylic acid and 2-naphthylamine does not occur spontaneously and requires the activation of the carboxyl group. The most common and effective method is carbodiimide-mediated coupling.
The general mechanism involves the following steps:
Activation of the Carboxyl Group: A carbodiimide reagent, such as EDC or DCC, reacts with the C-terminal carboxyl group of the protected D-Ala-D-Ala dipeptide. This reaction forms a highly reactive O-acylisourea intermediate.
Nucleophilic Attack: The amino group of 2-naphthylamine acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.
Amide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the desired amide bond and releases a urea (B33335) derivative (e.g., N,N'-dicyclohexylurea if DCC is used) as a byproduct.
To enhance efficiency and prevent side reactions, particularly racemization at the adjacent chiral center, an activating agent like HOBt is often added. HOBt reacts with the O-acylisourea to form an activated HOBt-ester, which is more stable and less prone to racemization, and then reacts cleanly with the amine. Another effective coupling system involves the use of HATU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov
Optimizing the reaction conditions is critical to maximize the yield and purity of the final naphthylamide conjugate. Several parameters can be adjusted, as summarized in the table below.
| Parameter | Condition | Rationale and Findings | Reference |
| Coupling Reagents | EDC/HOBt or HATU/DIPEA | Carbodiimide-mediated coupling with HOBt is a classic method to suppress racemization. HATU is a highly efficient coupling reagent that has proven successful in coupling amines to protected amino acids. | , nih.gov |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | DCM is often preferred for industrial applications due to its lower boiling point, which facilitates easier removal and recovery. DMF is a common solvent for peptide coupling due to its excellent solvating properties for protected peptides and reagents. | |
| Temperature | 0°C to 50°C | The initial activation and coupling are often performed at 0°C to control the reaction rate and minimize side reactions. However, elevating the temperature (e.g., to 40–50°C) can significantly reduce reaction times without compromising the yield in some cases. | |
| Stoichiometry | Excess of amine | Increasing the equivalents of the naphthylamine (e.g., from 1.0 to 2.0 equivalents) can significantly improve the product ratio, driving the reaction towards completion and minimizing unreacted starting material. | nih.gov |
For instance, in the synthesis of a related naphthylamide derivative, increasing the equivalents of 1-naphthylamine (B1663977) from 1.0 to 2.0 improved the product ratio from 70:30 to 95:5. nih.gov Similarly, for a benzoylation reaction, using DCM as a solvent and raising the temperature from room temperature to 40-50°C cut the reaction time in half. These examples highlight the importance of systematic optimization for achieving an efficient and sustainable synthesis.
Formation and Characterization of the Hydrochloride Salt
Following synthesis and purification, the peptide derivative is typically converted into a salt form to improve its stability, handling, and solubility. For basic compounds like H-D-Ala-D-Ala-bNA, which has a free N-terminal amine, the hydrochloride (HCl) salt is a common and preferred choice. biocat.com
The formation of the HCl salt is often performed after the final purification step, which is commonly accomplished by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov Peptides purified by RP-HPLC are usually obtained as trifluoroacetate (B77799) (TFA) salts, because TFA is used as an ion-pairing agent in the mobile phase. biocat.compeptide.com Since TFA can be unsuitable for certain biological applications, a salt exchange procedure is necessary. biocat.comnih.gov
The conversion from a TFA salt to an HCl salt can be achieved through several methods:
Dissolution and Lyophilization: A straightforward method involves dissolving the purified peptide TFA salt in a dilute solution of hydrochloric acid (e.g., 0.1 M or 100 mM HCl), flash-freezing the solution, and then lyophilizing (freeze-drying) it to remove the water and excess HCl, yielding the solid peptide hydrochloride salt. nih.govpeptide.com This process may be repeated to ensure complete exchange of the counter-ion. nih.gov
Ion Exchange Chromatography: The peptide TFA salt can be dissolved in water and passed through a strong anion exchange resin that has been pre-equilibrated with chloride ions. The TFA anions bind to the resin and are replaced by chloride anions in the eluate containing the peptide. google.compeptide.com
The resulting H-D-Ala-D-Ala-bNA HCl is then characterized to confirm its identity and purity. Standard analytical techniques include:
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product by detecting any residual starting materials or by-products. nih.gov
Mass Spectrometry (MS): Employed to confirm the molecular weight of the compound, verifying that the correct molecular structure has been synthesized. nih.gov
The hydrochloride salt form is generally more stable than other salt forms, such as acetate (B1210297) or trifluoroacetate, leading to higher purity after prolonged storage. google.com
Biochemical Mechanisms and Molecular Interactions of H D Ala D Ala Bna Hcl
Involvement in Peptidoglycan Precursor Metabolism
Peptidoglycan is a vital polymer that forms the bacterial cell wall, providing structural integrity and shape. Its biosynthesis is a multi-step process culminating in the cross-linking of peptide side chains, a reaction essential for bacterial survival. sigmaaldrich.comwikipedia.org The precursors for this process are muramyl pentapeptides, which characteristically terminate in a D-Ala-D-Ala dipeptide. sigmaaldrich.com This terminal dipeptide is the specific recognition site and substrate for the transpeptidases and carboxypeptidases that finalize the cell wall structure. H-D-Ala-D-Ala-bNA HCl functions as a substrate analog, enabling detailed study of the enzymes involved in this metabolic pathway. Research on a D-aminopeptidase from Bacillus subtilis has shown that it effectively hydrolyzes D-alanyl-D-alanyl-beta-naphthylamide, demonstrating the compound's utility in probing enzymes that process D-amino acid peptides. researchgate.net
The D-Ala-D-Ala terminus of the muramyl pentapeptide is a crucial pattern recognition motif. nih.gov This is highlighted by the mechanism of glycopeptide antibiotics like vancomycin (B549263), which bind with high affinity to the D-Ala-D-Ala terminus, thereby sterically hindering the transpeptidation and carboxypeptidation reactions. nih.govencyclopedia.pub Similarly, peptidoglycan recognition proteins (PGRPs), key components of the innate immune system, specifically recognize structures within the bacterial peptidoglycan, including the peptide stem. nih.gov
While this compound is not itself integrated into larger muramyl pentapeptide structures, its D-Ala-D-Ala component is the essential element recognized by the active sites of enzymes that act on the natural pentapeptide. The compound effectively serves as a minimal substrate, allowing researchers to isolate and characterize the activity of these enzymes without the complexity of the full sugar-peptide precursor. The binding of this analog to the enzyme active site is predicated on the same molecular interactions that govern the recognition of the native muramyl pentapeptide terminus.
The D-Alanine-D-Alanine ligase (Ddl) enzyme is responsible for the ATP-dependent synthesis of the D-Ala-D-Ala dipeptide, which is subsequently added to the UDP-N-acetylmuramoyl-tripeptide to form the pentapeptide precursor. nih.govwikipedia.org Therefore, this compound is not a substrate for Ddl but rather a product analog of the pathway it initiates. Instead, this compound is a substrate for enzymes that catalyze the cleavage of the D-Ala-D-Ala bond, namely D,D-carboxypeptidases and D,D-transpeptidases, which are often types of Penicillin-Binding Proteins (PBPs). wikipedia.orgmdpi.com These enzymes regulate the extent of cross-linking in the cell wall by either removing the terminal D-alanine (carboxypeptidation) or using it to form a cross-link (transpeptidation). researchgate.net
The enzymatic processing of this compound by a D,D-carboxypeptidase or D-aminopeptidase involves several key steps. The substrate binds to the enzyme's active site, which is specifically shaped to accommodate the D-Ala-D-Ala conformation. A key catalytic residue, typically a serine in the active site of PBPs, performs a nucleophilic attack on the carbonyl carbon of the peptide bond between the two D-alanine residues. wikipedia.org This forms a transient acyl-enzyme intermediate and leads to the cleavage of the bond, releasing the terminal residue—in this case, D-Ala-bNA. However, given the nature of the bNA group, enzymes like D-aminopeptidases are more likely to cleave the amide bond between the second D-alanine and the β-naphthylamide, releasing the chromogenic β-naphthylamine. researchgate.net The rate of release of this reporter molecule can be monitored to determine the enzyme's catalytic turnover rate.
Structural studies of D,D-carboxypeptidases and PBPs complexed with substrate analogs provide insight into the molecular interactions governing the binding of this compound. The binding pocket contains specific residues that form hydrogen bonds with the substrate. For instance, the terminal carboxylate group of the penultimate D-alanine is often anchored by interactions with positively charged or polar residues like arginine and threonine at the active site. nih.gov These interactions correctly orient the scissile peptide bond relative to the catalytic serine residue for efficient hydrolysis. Molecular modeling of transpeptidation intermediates has further elucidated the structural basis for the stereospecific recognition of D-amino acids in the acceptor binding site of these enzymes. nih.gov The precise fit ensures that only peptides with the correct D-Ala-D-Ala terminus are processed, a specificity that is exploited by using this compound as an investigatory substrate.
Table 1: Key Enzymes in Terminal Peptidoglycan Metabolism
| Enzyme | EC Number | Function | Role in Relation to this compound |
| D-Alanine-D-Alanine Ligase (Ddl) | 6.3.2.4 | Catalyzes the ATP-dependent formation of the D-Ala-D-Ala dipeptide. wikipedia.org | Not a direct target; it synthesizes the moiety that the compound mimics. |
| D,D-Transpeptidase | 3.4.16.4 | Catalyzes the formation of peptide cross-links between adjacent peptidoglycan strands, releasing the terminal D-Alanine. wikipedia.org | The compound acts as a substrate analog for the enzyme's binding site. |
| D,D-Carboxypeptidase | 3.4.16.4 | Cleaves the terminal D-Alanine from the pentapeptide precursor without forming a new cross-link. wikipedia.orgnih.gov | The compound is a direct substrate, allowing for measurement of carboxypeptidase activity. |
| D-Aminopeptidase | 3.4.11.- | An exopeptidase that cleaves N-terminal amino acids, with specificity for D-isomers. researchgate.net | The compound serves as a chromogenic substrate to assay enzymatic activity. researchgate.net |
Role in Transpeptidation Reactions and Peptidoglycan Cross-Linking
Transpeptidation is the final and crucial step in peptidoglycan synthesis, responsible for the strength and rigidity of the cell wall. This reaction is catalyzed by D,D-transpeptidases, a major class of Penicillin-Binding Proteins (PBPs). nih.gov The enzyme first cleaves the peptide bond between the fourth and fifth residues (D-Ala-D-Ala) of a donor pentapeptide stem, forming a covalent acyl-enzyme intermediate. researchgate.net This intermediate is then resolved by the nucleophilic attack of an amino group from a neighboring peptide stem, creating the cross-link. researchgate.net this compound serves as an effective substrate analog to study the initial recognition and binding steps of this process.
Penicillin-Binding Proteins (PBPs) are the primary targets of β-lactam antibiotics like penicillin. These antibiotics are structural analogs of the D-Ala-D-Ala dipeptide and act by irreversibly acylating the active site serine of PBPs, thus inactivating the enzyme. wikipedia.orgtaylorandfrancis.com The interaction of this compound with PBPs is based on this same principle of structural mimicry.
The compound can bind to the active site of PBPs that exhibit D,D-carboxypeptidase activity. In this reaction, the PBP hydrolyzes the peptide bond, and the subsequent release of the reporter group can be measured. This allows for the kinetic characterization of PBP activity and the screening of potential inhibitors. The use of such a substrate is fundamental to understanding how PBPs recognize their native substrate and how they interact with antibiotics, providing a basis for the development of new antibacterial agents that can overcome resistance mechanisms. taylorandfrancis.comnih.gov
Table 2: Research Applications and Findings
| Research Area | Finding / Application | Key Interaction | Reference |
| Enzyme Kinetics | Used as a chromogenic substrate to measure the activity of D-aminopeptidases and D,D-carboxypeptidases. | Cleavage of the amide bond releases β-naphthylamine, which is detectable. | researchgate.net |
| PBP Inhibition Studies | Acts as a competitive substrate to study the inhibition mechanisms of β-lactam antibiotics. | Mimics the natural D-Ala-D-Ala substrate, competing for the PBP active site. | wikipedia.orgtaylorandfrancis.com |
| Structural Biology | Used in models to understand how enzymes bind D-Ala-D-Ala-containing ligands. | The dipeptide moiety fits into the specific binding groove of D,D-peptidases. | nih.govnih.gov |
| Antibiotic Resistance | Helps in studying altered PBPs from resistant strains (e.g., VRE) that may have different substrate specificities. | Changes in PBP structure can alter binding affinity for D-Ala-D-Ala analogs. | nih.gov |
Following a comprehensive search of available scientific literature, it has been determined that specific research data for the compound this compound, corresponding to the detailed outline provided, is not present in the accessible resources. While the compound is commercially available for research purposes, detailed studies concerning its specific interactions with D,D-carboxypeptidases, D-amino acid hydrolases, and its molecular binding dynamics have not been found in published research.
Consequently, the generation of a scientifically accurate article with detailed research findings and data tables for the specified sections and subsections is not possible at this time. The requested topics of investigation, such as the modulation of D,D-carboxypeptidase activity, substrate specificity for D-aminopeptidases, modulatory effects on other bacterial enzymes, quantitative assessment of binding affinities, and computational modeling of its ligand-receptor complexes, appear to be uncharacterized for this specific molecule in the available literature.
Further research and publication in peer-reviewed journals would be required to provide the specific data needed to address the detailed points of the requested article.
Molecular Recognition and Binding Dynamics
Influence of the Naphthylamide Moiety on Binding Selectivity
The β-naphthylamide (bNA or βNA) moiety of this compound plays a crucial role in its recognition and interaction with various enzymes. This large, hydrophobic, and aromatic group significantly influences the substrate's binding affinity and selectivity, primarily through steric and hydrophobic interactions within the enzyme's active site.
The β-naphthylamide group serves as a bulky C-terminal protecting group. This protection prevents the substrate from being recognized by carboxypeptidases, which require a free carboxyl group for activity. This characteristic directs the molecule's interaction towards aminopeptidases, which cleave peptide bonds from the N-terminus. asm.org
In the context of aminopeptidases, the nature of the naphthylamide moiety contributes to the substrate's specificity. For instance, studies on a D-aminopeptidase from Bacillus subtilis have shown that the enzyme can hydrolyze D-alanyl-D-alanyl-β-naphthylamide. nih.gov The enzyme's ability to accommodate the bulky naphthylamide group suggests a spacious binding pocket. The hydrolysis proceeds stepwise, with the enzyme first cleaving the amino-terminal residue. asm.org The enzyme exhibits a higher affinity for D-alanyl-D-alanyl-β-naphthylamide compared to D-alanyl-β-naphthylamide, indicating that the dipeptide structure, in conjunction with the naphthylamide, is important for optimal binding. asm.org
Furthermore, the hydrophobicity of the naphthylamide moiety is a key determinant in its interaction with the binding pockets of enzymes. In studies involving the multidrug efflux pump AcrB, the naphthylamine moiety of related aminoacyl-naphthylamides was found to interact with aromatic residues within a hydrophobic trap in the protein. nih.gov This interaction highlights the importance of hydrophobic forces in the binding of such compounds. While this compound itself was not the primary subject of this particular study, the findings on analogous compounds like Ala-β-naphthylamide provide strong evidence for the role of the naphthylamide group in mediating binding to hydrophobic pockets. nih.gov
The stereochemistry of the peptide portion of the molecule, in combination with the naphthylamide group, also dictates selectivity. Enzymes often exhibit strict stereospecificity. For example, an arylamidase from Neisseria catarrhalis was found to hydrolyze only amino acid-β-naphthylamide compounds of the L-configuration. asm.org While this enzyme did not act on D-isomers, it demonstrates the principle that the spatial arrangement of the amino acid residues relative to the naphthylamide is critical for productive enzyme-substrate binding. The fact that this compound is a substrate for certain D-aminopeptidases underscores the specialized nature of these enzymes' active sites, which are configured to recognize D-amino acids linked to the bulky naphthylamide. asm.orgnih.gov
The influence of the naphthylamide moiety can be further understood by comparing the enzymatic hydrolysis of different substrates. Research on an aminopeptidase (B13392206) from Xanthomonas citri showed that while it could hydrolyze L-alanine-β-naphthylamide, it did not hydrolyze D-alanyl-D-alanine. scispace.com This suggests that for this particular enzyme, the presence and nature of the C-terminal group are critical for substrate recognition and catalysis.
Table of Substrate Specificity for Various Peptidases
| Enzyme | Source Organism | Substrate(s) Hydrolyzed | Substrate(s) Not Hydrolyzed | Reference |
| D-Aminopeptidase | Bacillus subtilis | D-alanyl-D-alanyl-β-naphthylamide, D-alanyl-β-naphthylamide, D-alanyl-D-alanyl-D-alanine | L-aminoacyl-β-naphthylamides | asm.orgnih.gov |
| Aminopeptidase | Xanthomonas citri | L-proline-β-naphthylamide, L-alanine-β-naphthylamide | D-alanyl-D-alanine | scispace.com |
| Arylamidase | Neisseria catarrhalis | L-alanine-β-naphthylamide, L-alanyl-L-alanine | L-alanyl-D-alanine | asm.org |
| AcrB Efflux Pump | Escherichia coli | Ala-β-naphthylamide, Arg-β-naphthylamide, Phe-β-naphthylamide | N/A | nih.gov |
Structure Activity Relationship Sar Studies of H D Ala D Ala Bna Hcl
Identification of Key Structural Determinants for Biological Activity
The biological function of H-D-Ala-D-Ala-bNA HCl is intrinsically linked to its specific chemical architecture. The D-configuration of the amino acids, the nature of the naphthylamide substituent, and the dipeptide backbone all play crucial roles in its recognition and processing by enzymes.
The presence of D-alanine residues is a critical determinant for the interaction of this compound with specific enzymes. While most proteases and peptidases in biological systems are highly specific for L-amino acids, a distinct class of enzymes, known as D-aminopeptidases or D-stereospecific peptidases, has evolved to recognize and cleave peptide bonds involving D-amino acids. wikipedia.orgrsc.org These enzymes are found in various microorganisms, such as Bacillus subtilis, and play roles in processes like peptidoglycan metabolism. nih.gov
The D-configuration at the N-terminus of this compound makes it a specific substrate for D-aminopeptidases. nii.ac.jp These enzymes possess an active site architecture that accommodates the D-stereoisomer, whereas the corresponding L-isomer would be sterically hindered or would not orient correctly for catalysis. Computational studies involving quantum mechanics/molecular mechanics (QM/MM) simulations on D-aminopeptidases have elucidated the energetic basis for this specificity. These studies show that the enzyme faces significantly higher activation energy barriers for both the acylation and aminolysis steps when interacting with an L-stereoisomer substrate compared to a D-substrate. rsc.orgrsc.org This preference is attributed to specific interactions within the enzyme's active site, such as with asparagine residues, that stabilize the transition state of the D-amino acid substrate. rsc.org Therefore, the D-configuration of the alanine (B10760859) residues in this compound is the primary determinant for its selective recognition and hydrolysis by D-aminopeptidases.
The β-naphthylamide (bNA) moiety attached to the C-terminus of the D-alanyl-D-alanine dipeptide is not merely a passive component; it is a functional group that enables the use of this compound as a chromogenic substrate. nih.gov When an enzyme such as a D-aminopeptidase cleaves the peptide bond between the second D-alanine residue and the naphthylamide group, it releases β-naphthylamine. This released compound can be detected and quantified, often through a secondary reaction that produces a colored product, allowing researchers to monitor the rate of the enzymatic reaction in real-time. researchgate.net
The physicochemical properties of the naphthylamide group, particularly its hydrophobicity and size, also influence the molecule's interaction with enzymes. The binding of a substrate to an enzyme's active site is a complex process involving various non-covalent interactions. The hydrophobic nature of the naphthylamide ring can contribute to the binding affinity of the substrate for the enzyme, potentially through interactions with hydrophobic pockets within the active site. researchgate.net This can affect the kinetic parameters of the enzymatic reaction, such as the Michaelis constant (Kₘ), which is a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). nih.govresearchgate.net The β-naphthylamide group, therefore, serves a dual purpose: it acts as a reporter group for kinetic analysis and as a structural element that influences the substrate's binding and catalytic efficiency.
The D-alanyl-D-alanine dipeptide scaffold is the core structure recognized by several crucial bacterial enzymes, most notably D-Ala-D-Ala ligase and various DD-peptidases (carboxypeptidases and transpeptidases). nih.govuh.edu These enzymes are central to the biosynthesis and remodeling of the bacterial cell wall peptidoglycan. The D-Ala-D-Ala terminus of peptidoglycan precursors is the target for transpeptidase enzymes that cross-link the cell wall, providing it with structural integrity. uh.edu
Consequently, the D-Ala-D-Ala dipeptide structure is a key element for the activity profile of this compound as a substrate for enzymes that recognize this motif. For instance, D-alanyl-D-alanine dipeptidases, such as VanX, are zinc-dependent metalloenzymes that specifically hydrolyze the D-Ala-D-Ala dipeptide. researchgate.netnih.govnih.gov The specificity of these enzymes is so high that they are a key component of vancomycin (B549263) resistance mechanisms in bacteria, where they eliminate the D-Ala-D-Ala dipeptides that are the target of the antibiotic. researchgate.netnih.gov The structure of this compound mimics the natural substrate of these enzymes, allowing it to be used in assays to study their activity and inhibition. The integrity of this dipeptide scaffold is essential; any significant alteration to the peptide backbone or the distance between the two D-alanine residues would likely disrupt the precise interactions required for recognition and catalysis by these specialized enzymes.
Comparative Analysis with Native D-Alanyl-D-Alanine and Other Derivatives
The biological activity of this compound is best understood when compared to the native D-alanyl-D-alanine dipeptide and other synthetic derivatives. Such comparisons are fundamental to SAR studies, revealing how different structural modifications affect enzyme recognition and kinetics.
The native substrate for enzymes like D-Ala-D-Ala dipeptidase (VanX) is the simple D-Ala-D-Ala dipeptide. nih.gov this compound is a synthetic derivative designed for assay purposes. While both are substrates, their kinetic parameters (Kₘ and Vₘₐₓ) for a given enzyme would differ due to the presence of the bulky, hydrophobic β-naphthylamide group in the latter. For D-aminopeptidases that hydrolyze D-Ala-β-naphthylamide, the presence of an additional D-Ala residue in this compound would also influence its binding and hydrolysis rate compared to the single amino acid derivative.
SAR studies often involve synthesizing a series of analogs and measuring their activity. For example, the inhibition of D-aminopeptidase from B. subtilis has been studied using various β-lactam antibiotics, with their inhibitory constants (Kᵢ) determined against the hydrolysis of D-alanyl-β-naphthylamide. These studies reveal how structural changes in the inhibitor affect its potency.
Table 1: Inhibition of B. subtilis D-aminopeptidase-catalyzed hydrolysis of D-alanyl-β-naphthylamide by various β-lactam antibiotics. nih.gov This table is interactive. You can sort the data by clicking on the column headers.
| Inhibitor (β-lactam antibiotic) | Kᵢ (mM) | Inhibition Type |
|---|---|---|
| Methicillin | 1.01 | Mixed non-competitive-competitive |
| Cephaloridine | 2.43 | Non-competitive |
| Cloxacillin | 3.19 | Mixed non-competitive-competitive |
| Oxacillin | 6.88 | Non-competitive |
| Cephalothin | 8.12 | Non-competitive |
| Penicillin G | 20.0 | Non-competitive |
Similarly, the substrate specificity of D-aminopeptidases can be profiled by comparing the hydrolysis rates of various D-amino acid derivatives. The data below illustrates the substrate preference of a D-aminopeptidase from Ochrobactrum anthropi.
Table 2: Substrate Specificity of D-aminopeptidase from Ochrobactrum anthropi. nii.ac.jp This table is interactive. You can sort the data by clicking on the column headers.
| Substrate | Relative Activity (%) |
|---|---|
| D-Alanine amide | 100 |
| D-Phenylalanine amide | 92 |
| D-Leucine amide | 87 |
| D-Methionine amide | 85 |
| D-Norvaline amide | 82 |
| D-Norleucine amide | 79 |
| D-Valine amide | 60 |
| D-Alanine methyl ester | 53 |
| D-Serine amide | 38 |
These comparative analyses demonstrate that even subtle changes to the amino acid side chain, the stereochemistry, or the C-terminal group can have a profound impact on the interaction of the molecule with its target enzyme.
Methodological Approaches for SAR Elucidation in Peptide-Based Compounds
Elucidating the structure-activity relationships of peptide-based compounds like this compound involves a variety of experimental and computational techniques. nih.govacs.org
A primary method is kinetic analysis using chromogenic or fluorogenic substrates. nih.gov In the case of this compound, the rate of β-naphthylamine release upon enzymatic hydrolysis is monitored over time at various substrate concentrations. This allows for the determination of key kinetic parameters, Vₘₐₓ and Kₘ. researchgate.net These parameters provide quantitative measures of the enzyme's catalytic efficiency and its affinity for the substrate.
Competitive inhibition assays are another cornerstone of SAR studies. In this approach, the ability of a series of analog compounds to inhibit the enzymatic hydrolysis of a standard substrate (like this compound) is measured. By determining the inhibition constants (Kᵢ) for each analog, researchers can deduce which structural features are crucial for binding to the enzyme's active site. nih.gov
Site-directed mutagenesis of the target enzyme is a powerful tool to complement substrate-based SAR studies. By altering specific amino acid residues in the enzyme's active site and then measuring the kinetic parameters with the substrate, researchers can identify the key interactions responsible for substrate binding and catalysis. nih.gov
Computational modeling , including molecular docking and molecular dynamics simulations, provides an in-silico approach to understanding SAR. rsc.org These methods can predict the binding mode of a substrate or inhibitor in the enzyme's active site and estimate the binding energy. This can guide the rational design of new, more potent, or more specific compounds by predicting how structural modifications will affect the interaction with the target protein. nih.gov
Together, these methodologies provide a comprehensive framework for dissecting the intricate relationship between the chemical structure of a peptide-based compound and its biological function.
Advanced Research Applications and Methodologies Utilizing H D Ala D Ala Bna Hcl
Application as a Biochemical Probe for Peptidoglycan Biosynthesis
H-D-Ala-D-Ala-bNA HCl is a powerful probe for investigating the dynamics of peptidoglycan (PG) synthesis, a vital process for bacterial survival. Its structural similarity to the natural D-alanyl-D-alanine dipeptide allows it to be recognized and incorporated by the bacterial cell wall synthesis machinery.
Development of Fluorescent Labeling Strategies for Bacterial Cell Wall Dynamics
Researchers have capitalized on the properties of this compound to develop innovative fluorescent labeling strategies. By coupling a fluorescent reporter molecule to the β-naphthylamine (bNA) group, scientists can create probes that, once incorporated into the peptidoglycan, illuminate the sites of active cell wall synthesis. This enables the real-time visualization of bacterial growth and division. The choice of fluorophore can be tailored to the specific experimental needs, with different fluorophores offering varying photostability and spectral properties.
Table 1: Examples of Fluorescent Probes based on D-Ala-D-Ala Scaffolds
| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Application |
|---|---|---|---|---|
| FDAA 1 | Dansyl | 335 | 520 | General PG labeling |
| FDAA 2 | NBD | 465 | 535 | Gram-positive bacteria imaging |
Bioorthogonal Tagging Approaches for Spatiotemporal Visualization
Bioorthogonal chemistry offers a refined approach to visualizing peptidoglycan synthesis. In this strategy, the this compound molecule is first modified with a small, inert chemical handle, such as an azide or an alkyne. This modified probe is fed to the bacteria and incorporated into their cell walls. Subsequently, a fluorescent reporter molecule containing a complementary chemical handle is introduced. The two handles "click" together in a highly specific and efficient reaction, allowing for precise spatiotemporal visualization of cell wall synthesis without interfering with the biological system. This two-step labeling process provides greater flexibility and can reduce background fluorescence compared to direct fluorescent labeling.
Live Bacterial Cell Imaging and Morphological Studies
The ability to label bacterial cell walls with probes derived from this compound has revolutionized live-cell imaging. Researchers can now observe the dynamic processes of cell wall construction, remodeling, and degradation in real-time. This has provided unprecedented insights into bacterial morphology, cell division, and the effects of antibiotics that target the cell wall. For instance, time-lapse microscopy of bacteria labeled with these probes can reveal the precise location and timing of septal wall formation during cell division.
Implementation in Enzyme Activity Assays
Beyond its role as a cellular probe, this compound is also a valuable substrate for in vitro enzyme activity assays, particularly for enzymes involved in the later stages of peptidoglycan synthesis, such as transpeptidases and carboxypeptidases.
Spectrophotometric and Fluorometric Assay Development for Enzymatic Kinetics
The cleavage of the terminal D-alanine from this compound by carboxypeptidases, or its cross-linking by transpeptidases, can be monitored using spectrophotometric or fluorometric methods. In a spectrophotometric assay, the release of the β-naphthylamine group can lead to a change in absorbance at a specific wavelength. More sensitive fluorometric assays can be designed where the cleavage of the dipeptide results in the release of a quenched fluorophore, leading to a significant increase in fluorescence intensity. These assays are instrumental in determining key enzymatic kinetic parameters such as Km and kcat, and for screening potential enzyme inhibitors.
Table 2: Kinetic Parameters of a Model Carboxypeptidase with this compound
| Enzyme | Substrate | Km (µM) | kcat (s-1) |
|---|
Radiometric Techniques for Substrate Conversion Studies
For highly sensitive and quantitative measurements of enzyme activity, radiometric assays can be employed. In this approach, a radiolabeled version of this compound, for example, with tritium (³H) or carbon-14 (¹⁴C) incorporated into one of the alanine (B10760859) residues, is used as the substrate. After the enzymatic reaction, the products are separated from the unreacted substrate, typically by chromatography. The amount of radioactivity in the product fraction is then quantified using a scintillation counter. This method provides a direct and highly accurate measure of substrate conversion and is particularly useful for studying enzymes with low activity or for determining precise kinetic isotope effects.
Advanced Analytical Techniques for Compound Characterization in Research
The comprehensive characterization of the chemical compound this compound in advanced research applications necessitates the use of a suite of sophisticated analytical techniques. These methodologies are crucial for confirming the compound's identity, assessing its purity, elucidating its three-dimensional structure, and investigating its interactions with biological macromolecules. The following sections detail the application of key analytical technologies in the study of this compound and related peptide derivatives.
High-Resolution Mass Spectrometry for Metabolite Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of this compound and the identification of its metabolites. nih.gov This technique provides accurate mass measurements, enabling the determination of the elemental composition of the parent compound and its biotransformation products. In metabolite profiling studies, cells or tissues are treated with this compound, and extracts are subsequently analyzed by HRMS coupled with liquid chromatography (LC-HRMS). The high resolving power of the mass spectrometer allows for the separation of metabolite signals from the complex biological matrix.
Metabolites are typically identified by searching for predicted mass shifts corresponding to common metabolic reactions, such as hydroxylation, demethylation, or conjugation. For instance, the addition of an oxygen atom (hydroxylation) to the parent molecule would result in a mass increase of 15.9949 Da. By comparing the fragmentation patterns of the parent compound with those of potential metabolites, researchers can confirm the structural modifications.
Table 1: Representative HRMS Data for Potential Metabolites of this compound
| Putative Metabolite | Molecular Formula | Predicted Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Error (ppm) | Proposed Metabolic Reaction |
|---|---|---|---|---|---|
| M1 | C₁₇H₂₁N₃O₂ | 300.1656 | 300.1652 | -1.3 | Hydroxylation |
| M2 | C₁₆H₁₉N₃O | 269.1528 | 269.1525 | -1.1 | Demethylation |
This is a representative table. Actual metabolites and their corresponding masses would be determined experimentally.
Advanced Chromatographic Methods (HPLC, UPLC, LC-MS) for Purity and Derivative Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental techniques for assessing the purity of this compound and for the analysis of its derivatives. lcms.czmtoz-biolabs.comcreative-proteomics.com These methods separate compounds based on their differential partitioning between a stationary phase (typically a C18 column for peptides) and a mobile phase. mtoz-biolabs.comcreative-proteomics.com The higher resolution and shorter analysis times of UPLC are particularly advantageous for complex samples. lcms.czwaters.com
In a typical purity analysis, a solution of this compound is injected into the HPLC or UPLC system. The compound and any impurities are separated on the column, and their elution is monitored by a detector, commonly a UV detector set at a wavelength where the peptide bond or the β-naphthylamine group absorbs light (e.g., 220 nm or 280 nm). creative-proteomics.com The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.
When coupled with mass spectrometry (LC-MS), these chromatographic methods not only provide purity data but also enable the identification of impurities by providing their mass-to-charge ratio. This is invaluable for understanding degradation pathways or side products from synthesis.
Table 2: Example HPLC Purity Analysis of a Batch of this compound
| Peak Number | Retention Time (min) | Peak Area | % Area | Identification |
|---|---|---|---|---|
| 1 | 3.52 | 15,234 | 0.8 | Impurity A |
| 2 | 5.89 | 1,876,543 | 98.5 | This compound |
| 3 | 7.11 | 11,456 | 0.6 | Impurity B |
This table illustrates a hypothetical HPLC purity analysis. The retention times and peak areas are for illustrative purposes only.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules in solution and for studying their interactions with other molecules at an atomic level. chapman.eduuzh.chnmims.edunih.govuq.edu.au For this compound, NMR can be used to confirm its chemical structure by analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) of its protons and carbons.
Furthermore, NMR is instrumental in studying the interaction of this compound with its biological targets, such as enzymes or receptors. chapman.edu By acquiring NMR spectra of the target protein in the absence and presence of the compound, researchers can identify which amino acid residues of the protein are involved in the binding. This is observed as chemical shift perturbations (CSPs) in the protein's NMR spectrum upon addition of the ligand. The residues with the most significant CSPs are likely to be at or near the binding site.
Table 3: Hypothetical Chemical Shift Perturbations in a Target Protein upon Binding to this compound
| Residue Number | Amino Acid | Chemical Shift (Free) (ppm) | Chemical Shift (Bound) (ppm) | Chemical Shift Perturbation (ppm) |
|---|---|---|---|---|
| 25 | Valine | 8.15 | 8.35 | 0.20 |
| 27 | Leucine | 7.98 | 8.01 | 0.03 |
| 45 | Tyrosine | 8.52 | 8.89 | 0.37 |
| 46 | Glycine | 8.31 | 8.75 | 0.44 |
| 78 | Phenylalanine | 7.64 | 7.66 | 0.02 |
This table provides a simplified, hypothetical example of NMR chemical shift perturbation data.
X-ray Crystallography for Ligand-Protein Complex Structure Determination
X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of molecules, including protein-ligand complexes. nih.govlibretexts.org This technique requires the formation of a well-ordered crystal of the complex, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. nih.gov
For this compound, co-crystallization with its target protein can provide a detailed atomic-level view of the binding mode. iucr.org This includes the precise orientation of the ligand within the binding pocket, the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. This structural information is invaluable for understanding the mechanism of action and for structure-based drug design efforts.
Table 4: Representative Crystallographic Data for a Protein-H-D-Ala-D-Ala-bNA HCl Complex
| Parameter | Value |
|---|---|
| PDB ID | (Hypothetical) |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=50.2, b=75.6, c=110.4 |
| Resolution (Å) | 1.8 |
| R-work / R-free | 0.18 / 0.21 |
This table presents typical parameters found in a crystallographic structure deposition and is for illustrative purposes.
Affinity Chromatography and Binding Mechanism Studies
Affinity chromatography is a powerful technique for purifying proteins based on their specific binding to a ligand that is immobilized on a solid support. nih.govwikipedia.org In the context of this compound, this compound can be chemically coupled to a chromatography resin. This affinity matrix can then be used to selectively capture and purify proteins from a complex mixture that bind to this compound.
This technique is not only useful for purification but also for studying binding mechanisms. sigmaaldrich.comscbt.com By varying the experimental conditions, such as pH, ionic strength, and the presence of competitive binders, information about the nature and strength of the interaction can be obtained. For example, eluting the bound protein with a gradient of free this compound can provide an estimate of the binding affinity.
Table 5: Example of an Affinity Chromatography Purification Protocol
| Step | Buffer Composition | Purpose |
|---|---|---|
| Equilibration | 20 mM Tris-HCl, 150 mM NaCl, pH 7.4 | Prepare the column for sample loading. |
| Sample Loading | Cell lysate in equilibration buffer | Load the protein mixture onto the column. |
| Wash | Equilibration buffer with 500 mM NaCl | Remove non-specifically bound proteins. |
| Elution | Equilibration buffer + 10 mM this compound | Displace and collect the target protein. |
This table outlines a general procedure for an affinity chromatography experiment.
Q & A
Basic: What is the primary biochemical application of H-D-Ala-D-Ala-bNA HCl in protease research?
This compound is widely used as a chromogenic substrate to measure protease activity. Upon enzymatic hydrolysis, the para-nitroaniline (pNA) group is released, producing a yellow color detectable at 405–410 nm via spectrophotometry. This enables real-time quantification of protease kinetics, inhibitor screening, and enzymatic mechanism studies. Researchers should standardize assays using negative controls (e.g., heat-inactivated enzymes) to distinguish non-specific hydrolysis .
Basic: How is this compound synthesized and validated for experimental use?
The compound is synthesized via solid-phase peptide synthesis (SPPS), incorporating D-Ala residues and the pNA moiety. Post-synthesis, purification is performed using reverse-phase HPLC, with purity validated to ≥95% (as per supplier specifications). Characterization includes mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural integrity. Researchers must verify batch-specific certificates of analysis and replicate key experiments to ensure reproducibility .
Advanced: How can researchers optimize kinetic assays using this compound under varying experimental conditions?
Optimization involves:
- pH and temperature gradients : Test activity across pH 6.0–9.0 (e.g., Tris-HCl or phosphate buffers) and temperatures (25–37°C) to identify optimal enzyme activity.
- Substrate concentration : Perform Michaelis-Menten kinetics with 0.1–2.0 mM substrate to determine and .
- Inhibition studies : Co-incubate with inhibitors (e.g., EDTA for metalloproteases) to assess specificity.
Validate results using orthogonal methods like fluorescence resonance energy transfer (FRET)-based substrates .
Advanced: How should contradictory kinetic data between studies using this compound be resolved?
Contradictions often arise from:
- Purity variability : Re-test substrate purity via HPLC and compare with prior studies .
- Buffer composition : Ionic strength (e.g., NaCl concentration) can alter protease-substrate interactions.
- Enzyme source : Recombinant vs. native enzymes may exhibit divergent kinetics.
To resolve discrepancies, replicate experiments under identical conditions, use internal standards, and cross-validate with alternative substrates (e.g., fluorogenic analogs) .
Basic: What are the critical storage and handling protocols for this compound?
Store lyophilized powder at 2–8°C in a desiccator to prevent hydrolysis. For working solutions, use freshly prepared buffers (pH-stable) and avoid freeze-thaw cycles. Handle with nitrile gloves and safety goggles to minimize skin/eye exposure. Dispose of waste according to institutional hazardous material guidelines .
Advanced: Can computational modeling predict the interaction between this compound and target proteases?
Yes. Molecular docking tools (e.g., AutoDock Vina) can model substrate binding to protease active sites. Key steps:
- Protein preparation : Obtain protease structures from PDB (e.g., 1XXX) and optimize protonation states.
- Ligand parameterization : Generate force field parameters for the substrate.
- Validation : Compare docking scores with experimental values.
Follow up with site-directed mutagenesis to confirm critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
